



TINUVIN-1130's role in preventing photodegradation of polymers

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Compound of Interest					
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TINUVIN® 1130: Advanced UV Protection for Polymer Systems

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Photodegradation, the process by which materials are broken down by exposure to light, poses a significant challenge to the longevity and performance of polymeric materials. This degradation, primarily initiated by ultraviolet (UV) radiation from sunlight, leads to a variety of undesirable effects, including discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical properties such as tensile strength and flexibility. For industries ranging from automotive and aerospace to pharmaceuticals and medical devices, where polymer integrity is critical, effective stabilization against photodegradation is paramount.

TINUVIN® 1130, a liquid benzotriazole UV absorber, offers a robust solution for protecting a wide range of polymers from the damaging effects of UV radiation. Its primary function is to absorb harmful UV light and dissipate it as harmless thermal energy, thereby preventing the initiation of the degradation cascade. This document provides detailed application notes, performance data, and experimental protocols for evaluating the efficacy of TINUVIN® 1130 in preventing the photodegradation of polymers.



Mechanism of Action: How TINUVIN® 1130 Protects Polymers

Polymers degrade through a process called photo-oxidation, which is a free-radical chain reaction initiated by the energy from UV radiation.[1] This process can be broadly divided into three stages: initiation, propagation, and termination.

- Initiation: UV radiation provides the energy to break chemical bonds within the polymer, creating highly reactive free radicals.
- Propagation: These free radicals react with oxygen to form peroxy radicals, which then
 abstract hydrogen atoms from the polymer chains, creating new free radicals and
 hydroperoxides. This cycle continues, leading to extensive polymer chain scission and crosslinking.
- Termination: The reaction eventually stops when free radicals combine to form stable, nonradical products.

TINUVIN® 1130 is a UV absorber that functions by strongly absorbing UV radiation in the 290-400 nm range.[2] It then dissipates this energy as heat through a rapid, reversible intramolecular proton transfer, a process that does not generate free radicals and can be repeated numerous times without significant degradation of the stabilizer itself. By absorbing the UV radiation before it can be absorbed by the polymer, TINUVIN® 1130 effectively prevents the initiation of the photodegradation process.

For enhanced performance, TINUVIN® 1130 is often used in synergy with Hindered Amine Light Stabilizers (HALS). While TINUVIN® 1130 acts as the primary UV screen, HALS function as radical scavengers, interrupting the propagation stage of the degradation process.[3][4] This dual-protection mechanism provides superior long-term stability to the polymer.

Performance Data

The efficacy of TINUVIN® 1130 in preventing photodegradation is demonstrated through accelerated weathering tests, which simulate long-term sun exposure in a controlled laboratory setting. Key performance indicators include the retention of optical properties (color and gloss) and mechanical properties.



The following tables present illustrative data on the performance of TINUVIN® 1130 in two common polymer systems: a polyurethane clear coat and a polycarbonate sheet. This data is representative of the expected performance and is intended to serve as a guide for formulation development.

Table 1: Performance of TINUVIN® 1130 in a Polyurethane Clear Coat

Formulation	Exposure Time (hours)	ΔE* (Color Change)	Gloss Retention (%) at 60°
Control (No UV Stabilizer)	0	0.0	100
500	5.2	75	
1000	12.8	42	
2000	25.1	15	
1.5% TINUVIN® 1130	0	0.0	100
500	0.8	98	
1000	1.5	95	_
2000	3.2	88	
1.5% TINUVIN® 1130 + 1.0% HALS	0	0.0	100
500	0.4	99	_
1000	0.9	98	_
2000	1.8	96	

Exposure Conditions: ASTM G154, Cycle 1 (8 hours UV at 60°C, 4 hours condensation at 50°C)

Table 2: Performance of TINUVIN® 1130 in Polycarbonate



Formulation	Exposure Time (hours)	Yellowness Index (YI)	Tensile Strength Retention (%)	Elongation at Break Retention (%)
Control (No UV Stabilizer)	0	1.2	100	100
500	8.5	85	60	
1000	18.3	65	35	_
2000	35.7	40	10	_
0.5% TINUVIN® 1130	0	1.3	100	100
500	2.1	98	95	
1000	3.5	95	90	_
2000	6.8	90	82	_

Exposure Conditions: ASTM G154, Cycle 1 (8 hours UV at 60°C, 4 hours condensation at 50°C)

Experimental Protocols

To assist researchers in evaluating the performance of TINUVIN® 1130 in their specific polymer formulations, the following detailed experimental protocols are provided. These protocols are based on widely accepted ASTM standards.

Sample Preparation

- Polymer Formulation: Prepare the polymer resin according to the manufacturer's instructions.
- Incorporation of TINUVIN® 1130:
 - For liquid systems (e.g., coatings, adhesives), add TINUVIN® 1130 to the resin component under agitation until a homogenous mixture is achieved. Recommended loading levels are typically 1.0 - 3.0% by weight of binder solids.[5]



- For solid polymers (e.g., thermoplastics), TINUVIN® 1130 can be incorporated during the melt compounding process (e.g., extrusion). Ensure even distribution of the additive throughout the polymer matrix.
- Control Samples: Prepare identical polymer formulations without the addition of any UV stabilizer to serve as a control.
- Specimen Fabrication: Prepare test specimens according to the requirements of the specific analytical tests to be performed (e.g., flat panels for color and gloss measurements, dumbbell-shaped specimens for tensile testing).

Accelerated Weathering

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[6][7]

- Apparatus: Use a fluorescent UV accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight in the critical short wavelength UV region.
- Exposure Cycle: A commonly used cycle for general plastics and coatings is Cycle 1:
 - 8 hours of UV exposure at a black panel temperature of 60°C.
 - 4 hours of condensation (dark cycle) at a black panel temperature of 50°C.[8]
- Exposure Duration: Expose the samples for a predetermined duration, with periodic removal of specimens for analysis (e.g., at 0, 500, 1000, and 2000 hours).

Performance Evaluation

a. Color Measurement

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.[3][9]

- Apparatus: Use a spectrophotometer or colorimeter.
- Procedure:



- Calibrate the instrument according to the manufacturer's instructions.
- Measure the CIE Lab* color coordinates of the unexposed (0 hour) and exposed specimens.
- Calculate the total color difference (ΔE) using the following formula: $\Delta E = [(\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2]^4$ Where ΔL , Δa , and Δb are the differences in the respective values between the exposed and unexposed samples.

b. Gloss Measurement

Standard: ASTM D523 - Standard Test Method for Specular Gloss.[10][11]

- Apparatus: Use a gloss meter with a 60° geometry for most applications. A 20° geometry is recommended for high-gloss coatings, and an 85° geometry for low-gloss surfaces.[2]
- Procedure:
 - Calibrate the gloss meter using a certified standard.
 - Measure the gloss of the unexposed and exposed specimens at multiple locations on the surface to obtain an average value.
 - Calculate the percent gloss retention as follows: Gloss Retention (%) = (Gloss of exposed sample / Gloss of unexposed sample) x 100
- c. Mechanical Properties (Tensile Testing)

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[12][13]

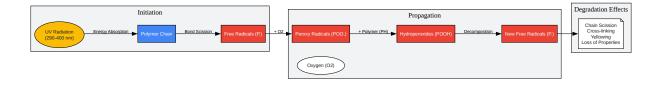
- Apparatus: Use a universal testing machine (tensile tester) with appropriate grips and an extensometer.
- Specimens: Use standard dumbbell-shaped specimens as defined in the standard.
- Procedure:
 - Condition the specimens at a standard temperature and humidity.



- Mount the specimen in the grips of the testing machine.
- Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
- Record the load and elongation data.
- Calculations: Determine the tensile strength, elongation at break, and tensile modulus from the stress-strain curve. Calculate the percent retention of these properties compared to the unexposed samples.

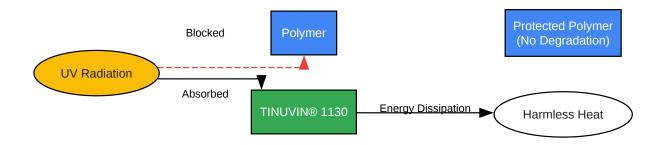
Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.



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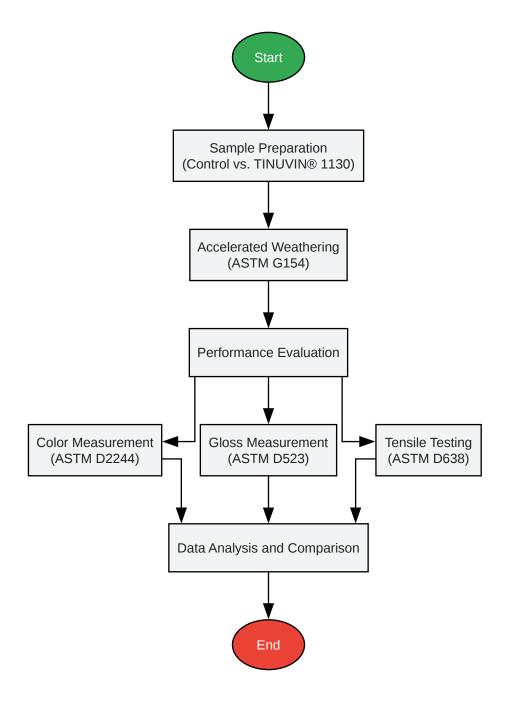
Caption: Mechanism of Polymer Photodegradation.



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Caption: Protective Mechanism of TINUVIN® 1130.



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Caption: Experimental Workflow for Efficacy Testing.

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